Cas no 1158749-77-9 (1-methyl-1,7-Diazaspiro[4.4]nonane)
1-methyl-1,7-Diazaspiro[4.4]nonane Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-1,7-Diazaspiro[4.4]nonane
- 1-methyl-1,7-diazaspiro[4,4]nonane
- AG-C-28595
- AK-38261
- CTK6I2724
- I14-15817
- KB-219153
- SureCN4306126
- SCHEMBL4306126
- ADMXMXNXEITSAX-UHFFFAOYSA-N
- AKOS006307678
- 1,7-Diazaspiro[4.4]nonane, 1-methyl-
- EN300-393206
- DTXSID40681039
- 1158749-77-9
-
- MDL: MFCD11109554
- Inchi: 1S/C8H16N2/c1-10-6-2-3-8(10)4-5-9-7-8/h9H,2-7H2,1H3
- InChI Key: ADMXMXNXEITSAX-UHFFFAOYSA-N
- SMILES: N1(C)CCCC21CNCC2
Computed Properties
- Exact Mass: 140.13100
- Monoisotopic Mass: 140.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.3A^2
- XLogP3: 0.3
Experimental Properties
- Density: 1.01
- Boiling Point: 179 ºC
- Flash Point: 60 ºC
- PSA: 15.27000
- LogP: 0.71080
1-methyl-1,7-Diazaspiro[4.4]nonane Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-methyl-1,7-Diazaspiro[4.4]nonane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A289000700-1g |
1-Methyl-1,7-diazaspiro[4.4]nonane |
1158749-77-9 | 95% | 1g |
$665.68 | 2023-09-04 | |
| Chemenu | CM139297-250mg |
1-methyl-1,7-diazaspiro[4.4]nonane |
1158749-77-9 | 95% | 250mg |
$*** | 2023-04-03 | |
| Chemenu | CM139297-1g |
1-methyl-1,7-diazaspiro[4.4]nonane |
1158749-77-9 | 95% | 1g |
$700 | 2023-11-24 | |
| Chemenu | CM139297-1g |
1-methyl-1,7-diazaspiro[4.4]nonane |
1158749-77-9 | 95% | 1g |
$729 | 2021-08-05 | |
| Bestfluorodrug | YFL00128-0.5g |
1-methyl-1,7-diazaspiro[4.4]nonane |
1158749-77-9 | 97% | 0.5g |
¥2590 | 2023-09-19 | |
| Bestfluorodrug | YFL00128-1.0g |
1-methyl-1,7-diazaspiro[4.4]nonane |
1158749-77-9 | 97% | 1.0g |
¥4200 | 2023-01-04 | |
| Bestfluorodrug | YFL00128-5.0g |
1-methyl-1,7-diazaspiro[4.4]nonane |
1158749-77-9 | 97% | 5.0g |
¥13000 | 2023-01-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115822-100mg |
1-Methyl-1,7-diazaspiro[4.4]nonane |
1158749-77-9 | 95% | 100mg |
¥1519.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115822-250mg |
1-Methyl-1,7-diazaspiro[4.4]nonane |
1158749-77-9 | 95% | 250mg |
¥2363.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115822-1g |
1-Methyl-1,7-diazaspiro[4.4]nonane |
1158749-77-9 | 95% | 1g |
¥6322.00 | 2024-08-09 |
1-methyl-1,7-Diazaspiro[4.4]nonane Suppliers
1-methyl-1,7-Diazaspiro[4.4]nonane Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 1-methyl-1,7-Diazaspiro[4.4]nonane
Professional Introduction to 1-methyl-1,7-Diazaspiro[4.4]nonane (CAS No. 1158749-77-9)
1-methyl-1,7-Diazaspiro[4.4]nonane, identified by the Chemical Abstracts Service Number (CAS No.) 1158749-77-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This spirocyclic amine derivative features a unique structural framework composed of a nitrogen-containing spirocycle connected to a nonane backbone, which endows it with distinct chemical and biological properties. The presence of two nitrogen atoms in the spirocycle introduces potential sites for hydrogen bonding and coordination interactions, making it a promising candidate for various biochemical applications.
The synthesis of 1-methyl-1,7-Diazaspiro[4.4]nonane involves intricate organic transformations, including spirocyclic ring formation and functional group modifications. Advanced synthetic methodologies, such as transition-metal-catalyzed cyclization and nucleophilic substitution reactions, have been employed to achieve high yields and purity. The compound's stability under various reaction conditions makes it suitable for further derivatization, allowing researchers to explore its potential as a building block for more complex pharmacophores.
Recent studies have highlighted the pharmacological relevance of 1-methyl-1,7-Diazaspiro[4.4]nonane in the development of novel therapeutic agents. Its spirocyclic structure mimics natural bioactive scaffolds, such as those found in alkaloids and polyketides, which are known for their diverse biological activities. Preliminary in vitro investigations suggest that this compound exhibits moderate affinity for certain enzyme targets, including cytochrome P450 enzymes and guanylate cyclases. These interactions may underpin its potential role in modulating metabolic pathways and signaling cascades relevant to neurological and cardiovascular disorders.
The compound's unique nitrogen-rich core also positions it as a valuable intermediate in the synthesis of nitrogen-containing heterocycles, which are prevalent in many bioactive molecules. Researchers have explored its utility in generating derivatives with enhanced solubility or improved pharmacokinetic profiles. For instance, modifications at the methyl-substituted carbon or the terminal amine group have been investigated to fine-tune its metabolic stability and target specificity.
In the realm of drug discovery, 1-methyl-1,7-Diazaspiro[4.4]nonane has been incorporated into libraries of compounds screened for their biological activity. High-throughput screening (HTS) campaigns have identified derivatives with potential antiviral and anti-inflammatory properties. The spirocyclic motif's rigid conformation may facilitate optimal binding to protein targets, enhancing drug efficacy. Furthermore, computational modeling studies have predicted favorable interactions between 1-methyl-1,7-Diazaspiro[4.4]nonane and biological macromolecules, providing insights into its mechanism of action.
The compound's structural features also make it an attractive candidate for material science applications beyond pharmaceuticals. Its ability to form stable complexes with metal ions suggests potential uses in catalysis or as a ligand in coordination chemistry. Additionally, the spirocycle's rigidity could be leveraged in designing functional materials with specific optoelectronic properties.
Future research directions for 1-methyl-1,7-Diazaspiro[4.4]nonane include exploring its role in modulating neurotransmitter release and receptor function. Given its structural similarity to known neuromodulators, this compound may serve as a lead compound for developing treatments targeting neurological disorders such as epilepsy or depression. Moreover, its potential as a scaffold for antitumor agents is under investigation due to its ability to disrupt microtubule dynamics and interfere with cancer cell proliferation.
The synthesis and characterization of 1-methyl-1,7-Diazaspiro[4.4]nonane exemplify the intersection of organic chemistry and medicinal science. As synthetic methodologies continue to evolve, new derivatives with tailored properties will likely emerge, expanding the compound's utility across multiple domains of research and application.
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